molecular formula C21H20FN3O2 B2891710 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1340842-53-6

2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B2891710
CAS No.: 1340842-53-6
M. Wt: 365.408
InChI Key: JIDFNJAWSZEMOZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the 2-position and a cyclohexyl group linked to a 3-phenyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-17-12-6-5-11-16(17)19(26)24-21(13-7-2-8-14-21)20-23-18(25-27-20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDFNJAWSZEMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

a. 4-Chloro-2-Methoxy-N-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

  • Structural Differences :
    • Replaces fluorine with chlorine and adds a methoxy group on the benzamide.
    • The oxadiazole ring bears a methyl group instead of phenyl.
  • Implications: Chlorine’s larger size and lower electronegativity vs. fluorine may reduce blood-brain barrier penetration.

b. 3,4-Dichloro-N-[1-(Dimethylamino)-cyclohexyl]methylbenzamide

  • Structural Differences: Dichlorinated benzamide with a dimethylamino-substituted cyclohexyl group. Lacks the oxadiazole ring.
  • Implications: Dimethylamino group enhances solubility but may reduce metabolic stability. Dichloro substitution could improve target affinity but increase toxicity risks .

c. 4-Chloro-N-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7i)

  • Structural Differences :
    • Chlorine replaces fluorine; oxadiazole is linked via a methoxy group to a phenyl ring.
  • Higher Rf value (0.64 vs. unreported for target compound) suggests altered polarity .

Q & A

Q. Critical factors :

  • Hydrophilic groups (e.g., -COOH) improve aqueous solubility.
  • Steric hindrance (e.g., cyclopropane) reduces CYP450-mediated oxidation .

Advanced: How does the presence of the 1,2,4-oxadiazole ring contribute to the compound's stability and receptor binding affinity?

Answer:
The 1,2,4-oxadiazole ring :

  • Enhances stability : Resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to aromaticity and electron-deficient nature .
  • Improves binding affinity :
    • Acts as a bioisostere for ester or amide groups, mimicking natural substrates in enzymes .
    • Participates in π-π stacking with aromatic residues in target proteins (e.g., EGFR kinase) .
      Experimental validation :
  • Oxadiazole-containing analogs show 2–3x higher binding affinity to S. aureus DNA gyrase compared to furan-based analogs .

Advanced: What computational methods are recommended for predicting the binding modes of this compound with novel biological targets?

Answer:
Recommended workflows :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like PARP-1 or tubulin .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with anticancer activity using Random Forest algorithms .
    Validation :
  • Docking predictions aligned with experimental IC₅₀ data (R² = 0.89) for kinase inhibitors .

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